molecular formula C7H15Cl2N3O3 B3807668 (4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate

(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate

Cat. No.: B3807668
M. Wt: 260.12 g/mol
InChI Key: HHRXVTVUWOCISS-UHFFFAOYSA-N
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Description

(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate is a pyrazole derivative with a molecular formula of C₇H₁₁N₃O₂·2HCl·H₂O (CID: 3159650) . Its structure features a pyrazole ring substituted with amino and dimethyl groups at positions 4, 3, and 5, respectively, linked to an acetic acid moiety. The dihydrochloride hydrate form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. Key properties include:

  • SMILES: CC1=C(C(=NN1CC(=O)O)C)N
  • InChIKey: JNPJNBBUGOGDFW-UHFFFAOYSA-N
  • Predicted Collision Cross Section (CCS): 135.8 Ų (for [M+H]+ adduct) .

Properties

IUPAC Name

2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH.H2O/c1-4-7(8)5(2)10(9-4)3-6(11)12;;;/h3,8H2,1-2H3,(H,11,12);2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRXVTVUWOCISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C)N.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole derivatives are highly tunable due to substitution patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Features Biological Activity/Applications
(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate - 3,5-dimethyl, 4-amino pyrazole
- Acetic acid group
- Dihydrochloride hydrate
Enhanced solubility due to hydrochloride salt; CCS = 135.8 Ų ([M+H]+) Potential intermediate in drug synthesis
Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride - 1,3,5-trimethyl pyrazole
- Acetic acid group
Increased lipophilicity from trimethyl groups; improved membrane permeability Research applications in molecular interactions
3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride - 4-amino-3,5-dimethyl pyrazole
- Benzoic acid moiety
Combines pyrazole with aromatic acid; unique binding properties Antibacterial/antifungal potential
[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride - Ethylamine side chain
- 3,5-dimethyl pyrazole
Amine group enables nucleophilic reactivity; CCS data unavailable Anticancer applications (e.g., against specific cell lines)
2-(1,3-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride - 1,3-dimethyl, 5-oxo dihydropyrazole
- Acetic acid group
Ketone group alters electronic properties; hydrochloride enhances stability Enzyme inhibition studies

Impact of Substituents on Reactivity and Bioactivity

  • Dimethyl Substituents: The 3,5-dimethyl groups increase steric hindrance, which may reduce metabolic degradation compared to non-methylated analogs .
  • Salt Forms : Dihydrochloride hydrates (e.g., target compound) generally exhibit higher aqueous solubility than free bases or neutral analogs, critical for drug formulation .

Biological Activity

(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H15Cl2N3O
  • Molecular Weight : 260.12 g/mol
  • IUPAC Name : 4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate

The compound exhibits various biological activities primarily through its interaction with specific biological targets. It has been studied for its effects on:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing neurochemical signaling.

Biological Activity Overview

The biological activities of (4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate can be summarized as follows:

Activity Description
AntioxidantExhibits free radical scavenging properties, reducing oxidative stress.
Anti-inflammatoryInhibits pro-inflammatory cytokines, suggesting potential in treating inflammation.
AntimicrobialShows activity against various bacterial strains, indicating potential as an antimicrobial agent.
NeuroprotectiveMay protect neurons from damage in neurodegenerative models.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antioxidant Activity :
    A study demonstrated that the compound effectively scavenged free radicals in vitro, showcasing its potential as an antioxidant agent. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
  • Anti-inflammatory Effects :
    In a model of acute inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory diseases.
  • Neuroprotective Properties :
    Research involving neuronal cell cultures indicated that the compound could mitigate apoptosis induced by neurotoxic agents. This points to its possible application in neuroprotection and treatment strategies for conditions like Alzheimer's disease.
  • Antimicrobial Activity :
    The compound was tested against various bacterial strains, including E. coli and S. aureus, showing significant bactericidal effects at certain concentrations. This highlights its potential for development as an antimicrobial therapeutic.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate
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(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate

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